molecular formula C28H29BrOP+ B15088973 triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide

triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide

Cat. No.: B15088973
M. Wt: 492.4 g/mol
InChI Key: DWYCJWXMZGVGJV-UHFFFAOYSA-N
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Description

Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide is a quaternary ammonium salt with a unique structure that makes it an interesting compound for various applications. It is a white crystalline powder that is soluble in water and has high catalytic activity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-phenylmethoxypropyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding phosphine oxide, reduced phosphine, and substituted phosphonium salts .

Mechanism of Action

The mechanism by which triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide exerts its effects involves its ability to act as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide is unique due to its specific structure, which imparts high catalytic activity and selectivity. This makes it particularly useful in applications where precise control over reaction conditions and outcomes is required .

Properties

Molecular Formula

C28H29BrOP+

Molecular Weight

492.4 g/mol

IUPAC Name

triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide

InChI

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;

InChI Key

DWYCJWXMZGVGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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